molecular formula C8H15NOS B3178439 O-Ethyl piperidine-1-carbothioate CAS No. 56525-81-6

O-Ethyl piperidine-1-carbothioate

Cat. No. B3178439
CAS RN: 56525-81-6
M. Wt: 173.28 g/mol
InChI Key: YCXOMQXFITYRQP-UHFFFAOYSA-N
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Description

O-Ethyl piperidine-1-carbothioate is a chemical compound with the molecular formula C8H15NOS . It is a member of the piperidine chemical family, which are structural components of piperine .


Synthesis Analysis

The synthesis of O-Ethyl piperidine-1-carbothioate involves several reaction conditions. Some of these include a reaction in ethanol at 20℃ , aminolysis of O-ethyl S-aryl dithiocarbonates in water at 25℃ with a pH of 10.0 - 10.6 , and reactions with potassium chloride in water at 25℃ .


Molecular Structure Analysis

The molecular structure of O-Ethyl piperidine-1-carbothioate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The InChI Key for this compound is YCXOMQXFITYRQP-UHFFFAOYSA-N .


Chemical Reactions Analysis

O-Ethyl piperidine-1-carbothioate undergoes various reactions under different conditions. For instance, it reacts in ethanol at 20℃, in water at 25℃ with a pH of 10.94 to 11.54, and with potassium chloride in water at 25℃ .


Physical And Chemical Properties Analysis

O-Ethyl piperidine-1-carbothioate has a molecular weight of 173.28 . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . Its lipophilicity Log Po/w (iLOGP) is 2.7 .

Scientific Research Applications

Piperidine Alkaloids in Medicinal Chemistry

Piperidine alkaloids, found in plants like those belonging to the Pinus genus, hold significant medicinal importance due to their diverse therapeutic applications. The piperidine heterocycle, in particular, has attracted interest in drug research for its potential to be incorporated into various pharmacophores, leading to new therapeutic profiles. Studies have illustrated the clinical applications of piperidine alkaloids across a range of medical fields, highlighting their role in the development of new drugs with high therapeutic efficacy (L. Singh et al., 2021).

Piperazine and Piperidine Derivatives

Piperazine and its derivatives, closely related to piperidine compounds, have shown a broad spectrum of pharmaceutical applications. These compounds are integral to the rational design of drugs due to their presence in a variety of well-known drugs with therapeutic uses ranging from antipsychotic to anticancer activities. The modification of the piperazine nucleus has been found to significantly impact the medicinal potential of the resulting molecules, suggesting that similar structural manipulations in piperidine derivatives, including O-Ethyl piperidine-1-carbothioate, could yield compounds with valuable pharmacological properties (A. Rathi et al., 2016).

Applications in Bioactive Compound Production

The exploration of endophytes (microorganisms living inside plant tissues) from Piper spp. has revealed the potential for these organisms to produce secondary metabolites, including piperidine and piperine. This avenue of research opens up possibilities for the commercial production of bioactive molecules derived from piperidine structures. Investigating endophytes that produce compounds related to O-Ethyl piperidine-1-carbothioate could enhance our understanding of its applications and facilitate the development of new therapeutics or agricultural chemicals (Shreyasi Mitra et al., 2021).

Safety And Hazards

O-Ethyl piperidine-1-carbothioate is classified as a warning signal word. Its hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed and can cause skin and eye irritation .

Future Directions

Piperidines, including O-Ethyl piperidine-1-carbothioate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

O-ethyl piperidine-1-carbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-2-10-8(11)9-6-4-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXOMQXFITYRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Ethyl piperidine-1-carbothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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